![molecular formula C21H14ClFN2O3S B12932329 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide CAS No. 918493-43-3](/img/structure/B12932329.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro-substituted indole ring, and a fluorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 5-chloro-1H-indole-2-carboxylic acid to form the corresponding sulfonamide. This intermediate is then coupled with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorobenzamide moieties, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and indole-based molecules, such as:
- Benzenesulfonyl chloride
- 5-chloro-1H-indole-2-carboxylic acid
- 2-fluorobenzoyl chloride
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
918493-43-3 |
|---|---|
Fórmula molecular |
C21H14ClFN2O3S |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H14ClFN2O3S/c22-13-10-11-18-16(12-13)19(29(27,28)14-6-2-1-3-7-14)20(24-18)25-21(26)15-8-4-5-9-17(15)23/h1-12,24H,(H,25,26) |
Clave InChI |
MYSRVLSPWYDEGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)propan-1-ol](/img/structure/B12932250.png)
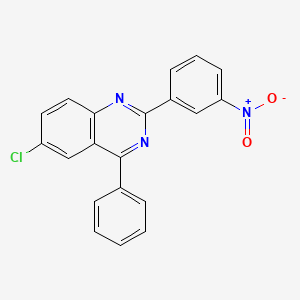
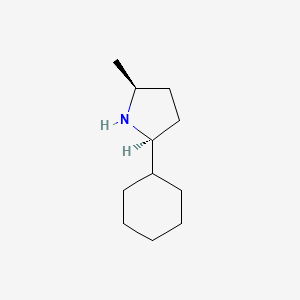
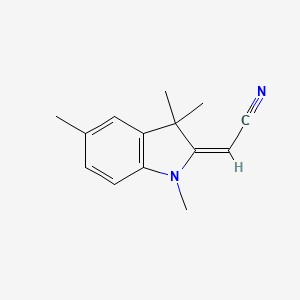
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)
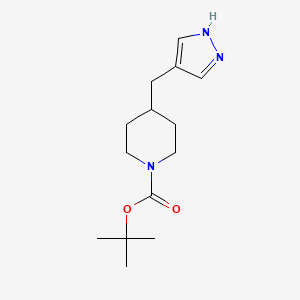
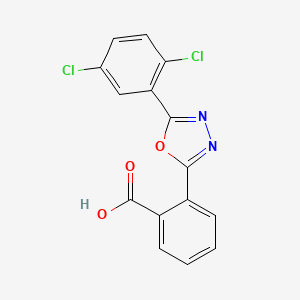
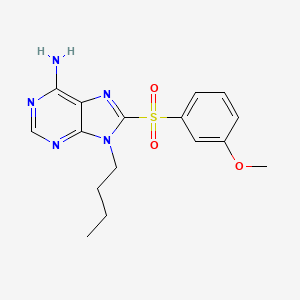
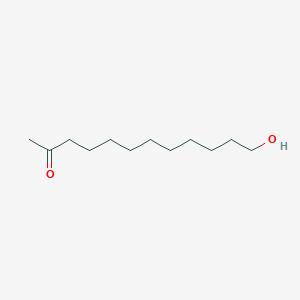

![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)
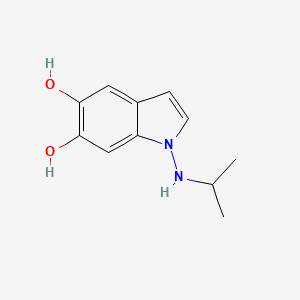

![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
